Methyl 4-[({1-[4-(ethoxycarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
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Overview
Description
ETHYL 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoate ester, a carbamoyl group, and a morpholine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of ETHYL 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(methoxycarbonyl)phenyl isocyanate with a suitable amine to form the carbamoyl intermediate. This intermediate is then reacted with ethyl 4-bromobenzoate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
ETHYL 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, often using reagents like sodium methoxide or ammonia.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
ETHYL 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s carbamoyl and morpholine groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The specific pathways involved depend on the target molecule and the context of the research.
Comparison with Similar Compounds
ETHYL 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE can be compared with similar compounds such as:
Methyl 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(PIPERIDIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE: Similar structure but with a piperidine moiety instead of a morpholine moiety.
The uniqueness of ETHYL 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H32N4O7S |
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Molecular Weight |
568.6 g/mol |
IUPAC Name |
methyl 4-[[2-[1-(4-ethoxycarbonylphenyl)-3-(2-morpholin-4-ylethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H32N4O7S/c1-3-39-27(36)20-6-10-22(11-7-20)32-25(34)23(31(28(32)40)13-12-30-14-16-38-17-15-30)18-24(33)29-21-8-4-19(5-9-21)26(35)37-2/h4-11,23H,3,12-18H2,1-2H3,(H,29,33) |
InChI Key |
DRXHRHJBGCWFFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCN3CCOCC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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